molecular formula C22H21F3N4O3S2 B460652 Ethyl 5-[[2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate CAS No. 625377-43-7

Ethyl 5-[[2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B460652
CAS No.: 625377-43-7
M. Wt: 510.6g/mol
InChI Key: DVOPUGPNAGDTFE-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring:

  • A thiophene-2-carboxylate core substituted with a methyl group at position 3, a cyano group at position 4, and an ethyl ester at position 2.
  • A sulfanylacetyl linker connecting the thiophene to a pyridine ring.
  • The pyridine ring is substituted with a tert-butyl group at position 6, a cyano group at position 3, and a trifluoromethyl group at position 3.

Properties

IUPAC Name

ethyl 5-[[2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3S2/c1-6-32-20(31)17-11(2)12(8-26)19(34-17)29-16(30)10-33-18-13(9-27)14(22(23,24)25)7-15(28-18)21(3,4)5/h7H,6,10H2,1-5H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOPUGPNAGDTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C(C)(C)C)C(F)(F)F)C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[[2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H21F3N4O3S2
  • Molecular Weight : 510.6 g/mol
  • CAS Number : 625377-43-7

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its unique structural features, which facilitate interactions with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The presence of cyano and thiophene groups suggests potential inhibition of enzymes involved in metabolic pathways, particularly those related to cancer proliferation and inflammation.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to reducing oxidative stress in cells.
  • Modulation of Signal Transduction Pathways : The compound may interfere with signaling pathways that regulate cell growth and apoptosis, making it a candidate for cancer therapeutics.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

EffectDescription
Anticancer ActivityIn vitro studies show inhibition of tumor cell lines, suggesting potential as an anticancer agent.
Anti-inflammatory PropertiesExhibits reduction in inflammatory markers in animal models, indicating therapeutic potential for inflammatory diseases.
Neuroprotective EffectsPreliminary studies suggest protective effects on neuronal cells against oxidative damage.

Case Studies and Research Findings

  • Antitumor Activity : A study conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Inflammation Models : In animal models of induced inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
  • Neuroprotection Studies : Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound reduced cell death and preserved mitochondrial function, highlighting its neuroprotective properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Compound A : Ethyl 4-cyano-5-[[2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate
  • Key Difference : The pyridine ring at position 6 has a thiophen-2-yl group instead of tert-butyl.
  • This may lower metabolic stability but enhance solubility .
Compound B : Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate
  • Key Difference : The pyridine ring features a styryl group (C₆H₅-CH=CH-) at position 4 and lacks trifluoromethyl/tert-butyl groups.

Core Heterocycle Modifications

Compound C : Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate
  • Key Difference : Replaces the thiophene core with a 4H-pyran ring .
  • Impact : The pyran ring’s oxygen atom introduces hydrogen-bonding capacity, which may enhance solubility but reduce aromatic interactions compared to thiophene .
Compound D : Ethyl 2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanoylamino]-5-ethanoyl-4-methyl-thiophene-3-carboxylate
  • Key Difference : Substitutes the pyridine with a pyrimidine ring (4,6-dimethyl).

Functional Group Variations

Compound E : Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
  • Key Difference: Replaces the cyano and acetyl groups with an amino group and chlorophenyl substituent.
  • Impact: The amino group enhances hydrogen-bond donor capacity, while chlorophenyl increases lipophilicity, favoring blood-brain barrier penetration but risking toxicity .
Compound F : Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate
  • Key Difference: Retains the cyanoacetyl group but lacks the pyridine-sulfanylacetyl moiety.
  • Impact : Simplified structure may reduce synthetic complexity but limit multitarget engagement .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Core Structure Pyridine Substituents (Position 6) Key Functional Groups Potential Applications
Target Compound Thiophene tert-butyl Cyano, trifluoromethyl Drug discovery, agrochemicals
Compound A Thiophene Thiophen-2-yl Cyano, trifluoromethyl Solubility-enhanced analogs
Compound B Thiophene Styryl Ethoxycarbonyl Membrane-permeable agents
Compound D Thiophene Pyrimidine (4,6-dimethyl) Ethanoyl Kinase inhibitors

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C)
Target Compound ~550 3.8 Not reported
Compound A ~540 3.5 Not reported
Compound B 410.13 4.2 70–71
Compound E 295.75 2.9 Not reported

Research Findings and Implications

  • Electron-Withdrawing Groups: The trifluoromethyl and cyano groups in the target compound enhance electrophilicity, which is critical for covalent binding in enzyme inhibition .
  • Steric Effects : The tert-butyl group may shield reactive sites from metabolic degradation, improving half-life compared to Compound A’s thiophen-2-yl group .
  • Synthetic Challenges: The target compound’s complexity (e.g., multiple cyano groups) likely requires multi-step synthesis with stringent purification, contrasting with simpler analogs like Compound E .

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